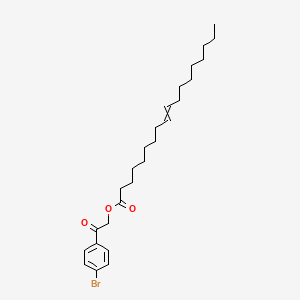
2-(4-Bromophenyl)-2-oxoethyl octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2-oxoethyl octadec-9-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group, an oxoethyl group, and an octadec-9-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-oxoethyl octadec-9-enoate typically involves the esterification of 2-(4-bromophenyl)-2-oxoethanol with octadec-9-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond of the octadec-9-enoate chain, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl octadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl octadec-9-enoate involves its interaction with specific molecular targets. For instance, its bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxoethyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The octadec-9-enoate chain may facilitate membrane permeability, allowing the compound to reach intracellular targets.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl octadec-9-enoate
- 2-(4-Methylphenyl)-2-oxoethyl octadec-9-enoate
- 2-(4-Nitrophenyl)-2-oxoethyl octadec-9-enoate
Comparison: 2-(4-Bromophenyl)-2-oxoethyl octadec-9-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which is not possible with chlorine, methyl, or nitro groups. This unique feature makes it a valuable compound for specific applications where halogen bonding is advantageous.
Properties
CAS No. |
61393-54-2 |
|---|---|
Molecular Formula |
C26H39BrO3 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] octadec-9-enoate |
InChI |
InChI=1S/C26H39BrO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)30-22-25(28)23-18-20-24(27)21-19-23/h9-10,18-21H,2-8,11-17,22H2,1H3 |
InChI Key |
QOUSKYJNJVGFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















